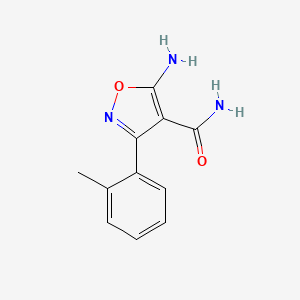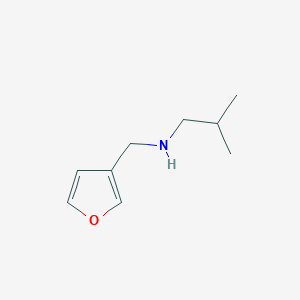![molecular formula C16H19NO4 B6341797 4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 637773-04-7](/img/structure/B6341797.png)
4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Therapeutic Efficacy in Acne and Hyperpigmentary Disorders
4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, while not directly referenced in available literature, is structurally related to azelaic acid, a well-known treatment for acne and various cutaneous hyperpigmentary disorders. Azelaic acid is recognized for its effectiveness in treating comedonal acne, inflammatory acne, melasma, and possibly lentigo maligna through its antiproliferative and cytotoxic effects on malignant melanocytes. The selective cytotoxic action might be attributed to its ability to inhibit mitochondrial oxidoreductase activity and DNA synthesis, making it comparable in anti-acne efficacy to other topical treatments like tretinoin, benzoyl peroxide, and oral tetracyclines (Fitton & Goa, 1991).
Biological Activity of Carboxylic Acids
The biological activity of natural carboxylic acids, including their antioxidant, antimicrobial, and cytotoxic properties, has been extensively reviewed. Structural differences among selected carboxylic acids have been linked to their bioactivity. This suggests that compounds like this compound could potentially possess similar biological activities, which may be explored for therapeutic applications, particularly in the context of antimicrobial and cytotoxic potential (Godlewska-Żyłkiewicz et al., 2020).
Role in Biocatalyst Inhibition
Carboxylic acids, including those structurally related to this compound, have been identified as inhibitors of microbial growth at concentrations below desired yield and titer in the production of biorenewable chemicals. Their inhibitory effect on microbes like Escherichia coli and Saccharomyces cerevisiae underscores the importance of understanding these compounds' interactions with biological systems, potentially informing the development of more robust microbial strains for industrial applications (Jarboe et al., 2013).
Environmental Degradation and Stability
Research into the environmental degradation of polyfluoroalkyl chemicals, which may include fluorinated carboxylic acids related to this compound, has shown the persistence of these compounds and their potential to form toxic degradation products. Understanding the stability and degradation pathways of such compounds is critical for assessing their environmental impact and safety for medical applications (Liu & Avendaño, 2013).
Propiedades
IUPAC Name |
4-benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-14(12-7-3-1-4-8-12)17-13(15(19)20)11-21-16(17)9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVLNZYOGDJEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341729.png)
![tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341734.png)


![tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341746.png)
![2-[2-(Quinolin-3-yl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B6341748.png)

![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)


![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)